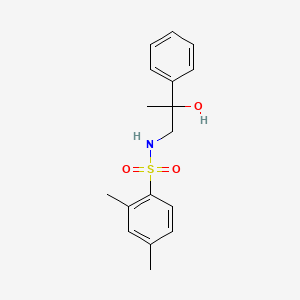

N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The compound also has a phenyl group and a hydroxy group, which could contribute to its reactivity and potential biological activity.

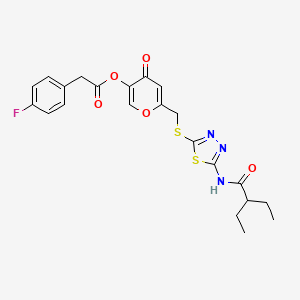

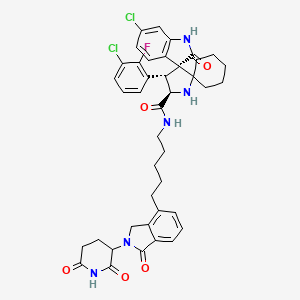

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, phenyl, and hydroxy groups would significantly influence its three-dimensional structure and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of such compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The sulfonamide group could participate in various reactions, such as hydrolysis, especially under acidic or alkaline conditions . The phenyl and hydroxy groups could also engage in reactions typical for aromatic compounds and alcohols, respectively.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the polar sulfonamide and hydroxy groups could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength and nature of the intermolecular forces present .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Molecular Interaction

Endothelin Antagonists : Sulfonamide derivatives have been identified as potent endothelin-A (ETA) selective antagonists. For instance, biphenylsulfonamides, through strategic substitution, have shown improved ETA binding affinity and functional activity, offering potential therapeutic avenues for conditions influenced by endothelin-1 (ET-1) such as hypertension and vascular diseases (N. Murugesan et al., 1998).

Cyclooxygenase-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the discovery of compounds that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The introduction of a fluorine atom has been shown to notably increase selectivity towards COX-2 over COX-1, highlighting the role of sulfonamide derivatives in developing anti-inflammatory drugs (Hiromasa Hashimoto et al., 2002).

Anticancer Activity

DNA Interaction and Anticancer Potential : Sulfonamide complexes have been studied for their ability to bind to DNA and induce cleavage, showcasing potential as anticancer agents. For instance, mixed-ligand copper(II)-sulfonamide complexes exhibit significant DNA binding and cleavage activity, with some derivatives demonstrating potent genotoxicity and anticancer activity in cellular models, suggesting their utility in cancer therapy (M. González-Álvarez et al., 2013).

Chemical Synthesis and Characterization

Synthetic Applications : Sulfonamide derivatives have been synthesized and characterized for various applications, including the development of novel compounds with potential biological activity. For example, the synthesis and characterization of N-phenethyl-4-methylbenzenesulfonamide and its derivatives have provided insight into their structural and electronic properties, furthering the understanding of their potential uses in medicinal chemistry (Ayyaz Mahmood et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-13-9-10-16(14(2)11-13)22(20,21)18-12-17(3,19)15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYABTKSFBOTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2848476.png)

![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2848480.png)

![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)

![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)

![Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2848485.png)

![Methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B2848488.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848491.png)

![Ethyl 2-[(2,2-dicyanovinyl)amino]acetate](/img/structure/B2848498.png)

![3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid](/img/structure/B2848499.png)